molecular formula C22H33Cl2N3O4 B11716104 DL,DL-Asalin CAS No. 531-77-1

DL,DL-Asalin

Cat. No.: B11716104
CAS No.: 531-77-1
M. Wt: 474.4 g/mol
InChI Key: LGLLXTFYYXSARU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DL,DL-Asalin is synthesized through a series of chemical reactions involving the acetylation of phenylalanine and valine, followed by esterification. The compound is well soluble in ethyl alcohol, which is often used as a solvent in its preparation .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process typically includes steps such as purification and crystallization to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

DL,DL-Asalin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

DL,DL-Asalin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.

    Biology: Investigated for its potential effects on cellular processes and interactions with biomolecules.

    Medicine: Explored for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the development of new pharmaceuticals and chemical products .

Mechanism of Action

The mechanism of action of DL,DL-Asalin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by interfering with DNA synthesis and repair, leading to the inhibition of tumor cell growth. The compound’s unique structure allows it to bind to specific enzymes and receptors, disrupting their normal function .

Comparison with Similar Compounds

DL,DL-Asalin can be compared with other similar compounds, such as:

Highlighting Uniqueness

This compound’s uniqueness lies in its specific combination of DL-phenylalanyl and DL-valine ethyl ester components, which contribute to its distinct chemical properties and biological activities .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable tool for studying chemical reactions, developing new pharmaceuticals, and exploring its antitumor effects.

Properties

CAS No.

531-77-1

Molecular Formula

C22H33Cl2N3O4

Molecular Weight

474.4 g/mol

IUPAC Name

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C22H33Cl2N3O4/c1-5-31-22(30)20(15(2)3)26-21(29)19(25-16(4)28)14-17-6-8-18(9-7-17)27(12-10-23)13-11-24/h6-9,15,19-20H,5,10-14H2,1-4H3,(H,25,28)(H,26,29)

InChI Key

LGLLXTFYYXSARU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C

Origin of Product

United States

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